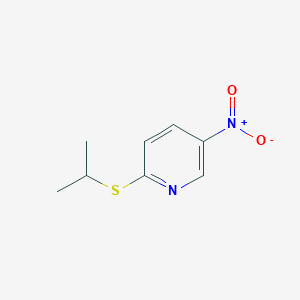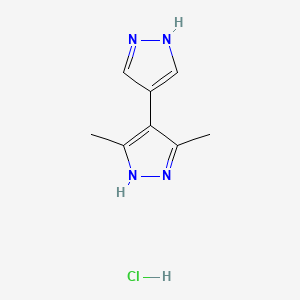
3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde is a heterocyclic compound that features a pyrazole ring substituted with bromine, methoxy, and methyl groups, as well as an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde typically involves the bromination of a pyrazole precursor followed by functional group modifications. One common method includes the reaction of 3-hydroxy-1H-pyrazole-5-ethyl acetate with phosphorus tribromide in acetonitrile, followed by refluxing for 15 hours . The reaction mixture is then cooled and extracted to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxylic acid.
Reduction: 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-methanol.
Aplicaciones Científicas De Investigación
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is a key intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The presence of the bromine, methoxy, and aldehyde groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and potential for diverse applications. The presence of the methoxy group, in particular, can influence its electronic properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H7BrN2O2 |
|---|---|
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
3-bromo-5-methoxy-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-6(11-2)4(3-10)5(7)8-9/h3H,1-2H3 |
Clave InChI |
RIBDAIMITPQRGM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)Br)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)





![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)






